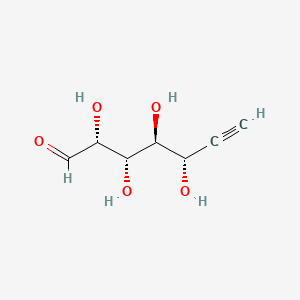![molecular formula C8H18N2O4Si B14748473 3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate CAS No. 3124-47-8](/img/structure/B14748473.png)
3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate is a compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid (NH2COOH). This particular compound is characterized by the presence of a silyl group, which is a silicon-containing functional group, making it unique in its structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate typically involves the reaction of an amine with a carbamoyl chloride in the presence of a base. One common method is the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Industrial production of carbamates often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of nonmetallic regenerable reagents and catalysts, such as Si(OMe)4 and DBU, enables the direct conversion of low-concentration CO2 into carbamates, making the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halides and acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate involves its interaction with specific molecular targets and pathways. The silyl group provides stability and resistance to nucleophilic attack, making it an effective protecting group. The carbamate moiety can undergo hydrolysis to release the active amine, which can then participate in further chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
t-Butyloxycarbonyl (Boc) Carbamate: Commonly used as a protecting group for amines, removed with strong acid or heat.
Carboxybenzyl (Cbz) Carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (Fmoc) Carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness
3-[Carbamoyloxymethyl(dimethyl)silyl]propyl carbamate is unique due to the presence of the silyl group, which provides additional stability and resistance to nucleophilic attack compared to other carbamates. This makes it particularly useful in applications where stability under various conditions is required.
Propiedades
Número CAS |
3124-47-8 |
|---|---|
Fórmula molecular |
C8H18N2O4Si |
Peso molecular |
234.32 g/mol |
Nombre IUPAC |
3-[carbamoyloxymethyl(dimethyl)silyl]propyl carbamate |
InChI |
InChI=1S/C8H18N2O4Si/c1-15(2,6-14-8(10)12)5-3-4-13-7(9)11/h3-6H2,1-2H3,(H2,9,11)(H2,10,12) |
Clave InChI |
KREWNBOALZWQOR-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCOC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



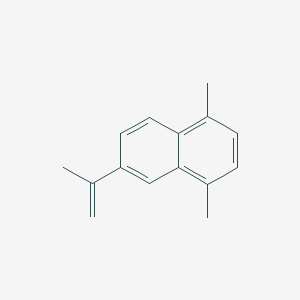
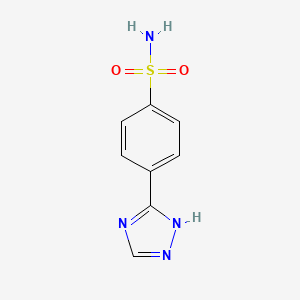
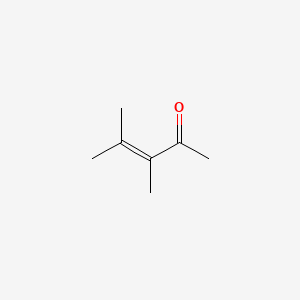
![Spiro[4.7]dodecane](/img/structure/B14748417.png)

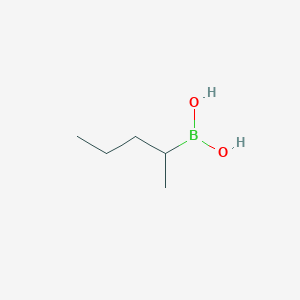
![(1R,9S,10R)-3-hydroxy-4,12-dimethoxy-17-methyl-17-oxido-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one](/img/structure/B14748435.png)

![1-Chloro-1-[4-chloro-2-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14748454.png)
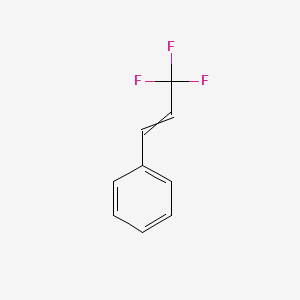
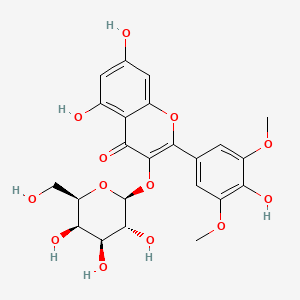
![Phenyl-[2-(thiophene-2-carbonyl)phenyl]methanone](/img/structure/B14748468.png)
